molecular formula C8H5FN4O2 B6337038 2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid CAS No. 1447607-77-3

2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B6337038
CAS No.: 1447607-77-3
M. Wt: 208.15 g/mol
InChI Key: FRWNGJJMIZLFRH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluoro group and the carboxylic acid functionality adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-fluoropyrazole, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

Uniqueness

What sets 2-(4-Fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylic acid apart is the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

2-(4-fluoropyrazol-1-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN4O2/c9-6-3-12-13(4-6)8-10-1-5(2-11-8)7(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWNGJJMIZLFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N2C=C(C=N2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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